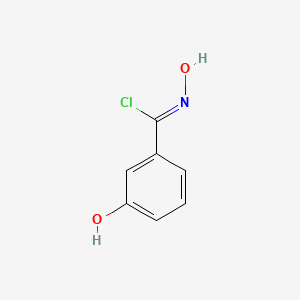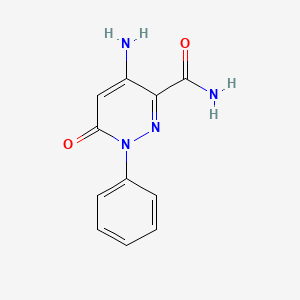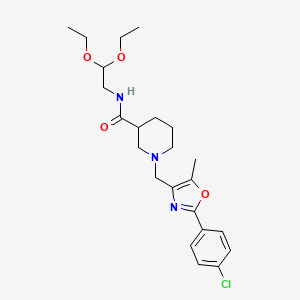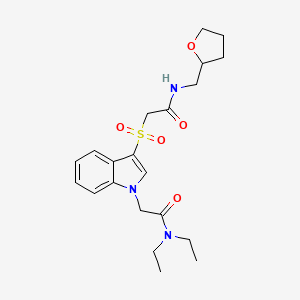
(1Z)-N,3-Dihydroxybenzenecarboximidoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1Z)-N,3-Dihydroxybenzenecarboximidoyl chloride, also known as Chloranilic acid, is a chemical compound that has been widely used in scientific research. This compound is an organic acid that contains both carboxylic and imidazole groups, making it a versatile reagent for a wide range of applications.
科学的研究の応用
(1Z)-N,3-Dihydroxybenzenecarboximidoyl chloride acid has been extensively used in scientific research due to its unique properties. It is a powerful oxidizing agent that can be used to oxidize a wide range of organic compounds. (1Z)-N,3-Dihydroxybenzenecarboximidoyl chloride acid has been used in the synthesis of various organic compounds, including quinones, phenols, and imidazoles. It has also been used as a reagent in the determination of various analytes, such as amino acids and carbohydrates.
作用機序
(1Z)-N,3-Dihydroxybenzenecarboximidoyl chloride acid is a strong oxidizing agent that can abstract electrons from a wide range of organic compounds. The mechanism of action of (1Z)-N,3-Dihydroxybenzenecarboximidoyl chloride acid involves the transfer of electrons from the organic compound to the (1Z)-N,3-Dihydroxybenzenecarboximidoyl chloride acid molecule, resulting in the formation of a radical cation. This radical cation can then undergo further reactions, such as dimerization or reduction, depending on the reaction conditions.
Biochemical and Physiological Effects:
(1Z)-N,3-Dihydroxybenzenecarboximidoyl chloride acid has been shown to have a wide range of biochemical and physiological effects. It has been reported to induce oxidative stress in cells, leading to cell death. (1Z)-N,3-Dihydroxybenzenecarboximidoyl chloride acid has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and xanthine oxidase. Additionally, (1Z)-N,3-Dihydroxybenzenecarboximidoyl chloride acid has been shown to have anti-inflammatory and anti-tumor properties.
実験室実験の利点と制限
One of the main advantages of (1Z)-N,3-Dihydroxybenzenecarboximidoyl chloride acid is its versatility as a reagent. It can be used in a wide range of reactions and can be synthesized relatively easily in a laboratory setting. However, (1Z)-N,3-Dihydroxybenzenecarboximidoyl chloride acid is a strong oxidizing agent and can be hazardous if not handled properly. It is also relatively expensive compared to other reagents.
将来の方向性
There are many potential future directions for the use of (1Z)-N,3-Dihydroxybenzenecarboximidoyl chloride acid in scientific research. One area of interest is the development of new synthetic routes for (1Z)-N,3-Dihydroxybenzenecarboximidoyl chloride acid and its derivatives. Additionally, (1Z)-N,3-Dihydroxybenzenecarboximidoyl chloride acid could be used in the development of new drugs, particularly those with anti-inflammatory or anti-tumor properties. Finally, (1Z)-N,3-Dihydroxybenzenecarboximidoyl chloride acid could be used in the development of new analytical methods for the determination of various analytes.
合成法
(1Z)-N,3-Dihydroxybenzenecarboximidoyl chloride acid can be synthesized by the reaction of chloranil with hydrochloric acid in the presence of a solvent such as water or ethanol. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield (1Z)-N,3-Dihydroxybenzenecarboximidoyl chloride acid. The synthesis of (1Z)-N,3-Dihydroxybenzenecarboximidoyl chloride acid is relatively simple and can be carried out in a laboratory setting.
特性
IUPAC Name |
(1Z)-N,3-dihydroxybenzenecarboximidoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-7(9-11)5-2-1-3-6(10)4-5/h1-4,10-11H/b9-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVDZTDJQWFFLH-CLFYSBASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=NO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C(=N/O)/Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1Z)-N,3-Dihydroxybenzenecarboximidoyl chloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(benzo[d]thiazol-5-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2465982.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2465985.png)


![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-bromobenzamide](/img/structure/B2465988.png)


![Ethyl 6-(2-chloro-6-fluorophenyl)-4-[3-(methanesulfonamido)phenyl]-2-oxocyclohex-3-ene-1-carboxylate](/img/structure/B2465992.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-difluoropyrrolidin-2-yl]acetic acid](/img/structure/B2465993.png)



